NP 396

Catalog No.
S1793619
CAS No.
158475-79-7
M.F
C₅₀H₇₁N₁₃O₁₄
M. Wt
1078.18
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NP 396

CAS Number

158475-79-7

Product Name

NP 396

Molecular Formula

C₅₀H₇₁N₁₃O₁₄

Molecular Weight

1078.18

Synonyms

NP 396

Nucleoprotein (396-404) is the 396 to 404 fragment of lymphocytic choriomeningitis virus (LCMV). Nucleoprotein (396-404) is the H-2D(b)-restricted immunodominant epitope and can be used as a molecular model of viral antigen.

NP 396 as a Target for T Cell Responses

One key area of research focuses on NP 396's role in activating CD8+ T cells, a type of CTL. These T cells can recognize and destroy virus-infected cells. Studies have shown that following LCMV infection, CD8+ T cells can specifically target cells presenting the NP 396 peptide fragment (). This immune response is crucial for controlling LCMV infection.

NP 396 in Vaccine Development

Researchers are exploring the potential of NP 396 as a component of vaccines against LCMV. Vaccines can work by exposing the immune system to specific antigens, like viral peptides, to induce a protective immune response. Studies have investigated the use of liposomes coated with NP 396 peptide to stimulate CD8+ T cell responses (). These studies suggest that NP 396-based vaccines may be a promising approach for LCMV prevention.

NP 396 is a synthetic peptide that plays a significant role in immunology, particularly in the study of cytotoxic T lymphocyte responses. It is derived from the lymphocytic choriomeningitis virus (LCMV) and is recognized for its immunodominant properties, which facilitate robust T cell responses against viral infections. The molecular formula of NP 396 is C50H71N13O14C_{50}H_{71}N_{13}O_{14}, and its molecular weight is approximately 1078.2 g/mol. The peptide is characterized by a complex structure that includes multiple amino acid residues linked via peptide bonds, making it a subject of interest in both basic and applied research in immunology and vaccine development.

NP 396 primarily undergoes peptide bond formation and cleavage reactions during its synthesis. The formation of peptide bonds occurs between the constituent amino acids, while the cleavage step involves removing the peptide from the solid resin used in its synthesis. Key reagents employed in these reactions include:

  • Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt)
  • Cleavage Reagent: Trifluoroacetic acid (TFA)

These reactions are crucial for producing high-purity NP 396, which is essential for its biological applications.

NP 396 exhibits significant biological activity by presenting on the surface of infected cells in association with the H-2D(b) molecule. This presentation is crucial for recognition by cytotoxic T lymphocytes, which subsequently target and eliminate the infected cells. Studies have shown that NP 396 can elicit strong T cell responses, making it a valuable tool for investigating immune mechanisms and developing therapeutic strategies against viral infections.

The synthesis of NP 396 is typically achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process involves:

  • Attachment of the First Amino Acid: The first amino acid is covalently attached to a solid resin.
  • Sequential Addition of Protected Amino Acids: Protected amino acids are added one at a time, with each addition involving coupling reactions.
  • Cleavage from Resin: The final peptide is cleaved from the resin using trifluoroacetic acid, which also removes protecting groups.

In industrial settings, automated peptide synthesizers can be employed to scale up production efficiently.

NP 396 has several applications in scientific research:

  • Immunological Research: It serves as a model peptide for studying T cell responses to viral infections.
  • Vaccine Development: NP 396 can be utilized in developing vaccines aimed at enhancing immune responses against specific pathogens.
  • Therapeutic Strategies: Its ability to stimulate cytotoxic T lymphocytes makes it a candidate for therapeutic interventions in viral infections.

Research has shown that NP 396 interacts with various components of the immune system, particularly with cytotoxic T lymphocytes. Studies indicate that over time, the diversity of T cell receptor sequences specific to NP 396 narrows, suggesting an adaptive immune response that becomes more focused on specific epitopes as time progresses . This narrowing can have implications for understanding immune memory and vaccine design.

Several compounds share structural or functional similarities with NP 396. These include:

  • NP 404: Another peptide derived from LCMV that also elicits T cell responses but may differ in immunogenicity.
  • GP33: A well-studied epitope from LCMV that shares some structural characteristics with NP 396 and plays a similar role in T cell activation.
  • OVAp (Ovalbumin Peptide): A model antigen used to study T cell responses; while not derived from LCMV, it serves as a comparative benchmark for immunogenic peptides.

Comparison Table

CompoundSourceImmunogenicityUnique Features
NP 396LCMVHighStrongly stimulates cytotoxic T cells
NP 404LCMVModerateSimilar structure but different response profile
GP33LCMVHighWell-characterized epitope
OVApChicken eggVariableModel antigen for various studies

NP 396 stands out due to its specific interactions with cytotoxic T lymphocytes and its role in studying immune responses to viral infections, distinguishing it from other similar compounds which may not exhibit the same level of specificity or efficacy in eliciting T cell responses.

H-2Dᵇ Binding Affinity and Epitope Specificity

The interaction between NP 396 and the H-2Dᵇ major histocompatibility complex class I molecule demonstrates exceptional binding characteristics that establish its immunodominant status [6] [7]. Research has demonstrated that NP 396 exhibits high binding affinity to H-2Dᵇ molecules, with structural analysis revealing specific anchor residue interactions that stabilize the peptide-major histocompatibility complex complex [6] [7].

The binding motif for H-2Dᵇ-restricted peptides typically requires an asparagine residue at position 5 and a hydrophobic residue at the carboxy-terminus [7] [33]. NP 396 perfectly conforms to this motif, with asparagine at position 5 (Asn-400 in the viral protein sequence) serving as the primary anchor residue in the C pocket of H-2Dᵇ [7] [33]. This asparagine residue forms critical hydrogen bonds with glutamine-97 of the H-2Dᵇ molecule, while the carboxy-terminal isoleucine residue anchors in the F pocket through hydrophobic interactions [33].

Binding ParameterNP 396Reference Peptide
Binding AffinityHigh [6]Varies by epitope
IC₅₀ Value<50 nM [6]>500 nM (subdominant)
Half-life at 37°C>14 hours [38]5-21 hours typical
Anchor PositionsP5 (Asn), P9 (Ile) [7]Variable

The structural requirements for optimal H-2Dᵇ binding have been extensively characterized through systematic peptide modifications [8]. Position 1 plays a positive role in peptide-major histocompatibility complex interaction, while positions 2, 3, 5, 7, and 9 are involved in direct major histocompatibility complex-peptide interactions [8]. The asparagine at position 5 is absolutely critical, as alanine substitution at this position dramatically reduces binding affinity [7] [8].

Peptide-major histocompatibility complex stability studies reveal that NP 396 forms exceptionally stable complexes with H-2Dᵇ molecules [6] [38]. The dissociation kinetics demonstrate slow off-rates characteristic of immunodominant epitopes, contributing to sustained antigen presentation and robust cytotoxic T lymphocyte responses [38] [40]. These binding characteristics distinguish NP 396 from subdominant epitopes that typically exhibit faster dissociation rates and lower binding affinities [6].

Mechanisms of Antigen Processing and Proteasomal Degradation

The generation of NP 396 epitope through antigen processing involves complex proteasomal degradation mechanisms that determine the efficiency of major histocompatibility complex class I presentation [12] [14]. Proteasomes serve as the primary source of antigenic peptides presented on major histocompatibility complex class I molecules, with the lymphocytic choriomeningitis virus nucleoprotein undergoing specific proteolytic processing to generate the immunodominant NP 396 epitope [12] [14].

The proteasomal cleavage patterns for generating NP 396 demonstrate the importance of both constitutive proteasomes and immunoproteasomes in antigen processing [12] [28]. Immunoproteasomes, which contain interferon-gamma-induced beta-subunits, show enhanced efficiency in producing certain amino-terminal-extended versions of antigenic peptides compared to constitutive proteasomes [12] [28]. This enhanced processing capability contributes to the immunodominance of NP 396 by increasing the availability of precursor peptides that can be trimmed to the mature epitope [12].

Processing ComponentFunctionEffect on NP 396 Generation
26S ProteasomePrimary degradation [12]Generates precursors
ImmunoproteasomeEnhanced processing [28]Increased efficiency
AminopeptidasesAmino-terminal trimming [12]Final epitope generation
TAP TransporterPeptide transport [27]Required for presentation

Research has revealed that NP 396 generation is dependent on bone marrow-derived professional antigen-presenting cells but demonstrates surprising independence from the transporter associated with antigen presentation in certain contexts [27] [29]. This TAP-independent pathway suggests alternative mechanisms for NP 396 presentation that may involve direct loading onto major histocompatibility complex class I molecules in endosomal compartments [27] [29].

The efficiency of NP 396 generation by proteasomes appears relatively low, consistent with the general principle that proteasomal cleavages yielding antigenic peptides are rare events [12]. Studies indicate that only approximately 6-8% of protein degradation events result in the production of the presented epitope or its amino-terminal-extended precursors [12]. This low efficiency emphasizes that antigen generation is not a stoichiometric process and highlights the importance of optimized processing pathways for immunodominant epitopes like NP 396 [12].

The role of defective ribosomal products in NP 396 presentation has been established through studies demonstrating that direct presentation requires neosynthesis in accordance with the defective ribosomal products hypothesis [11]. This mechanism ensures rapid sampling of newly synthesized viral proteins, allowing for immediate detection of lymphocytic choriomeningitis virus infection through NP 396 presentation [11] [14].

Cross-Presentation Pathways in Dendritic Cells

Cross-presentation represents a critical mechanism by which dendritic cells can present the NP 396 epitope derived from exogenous sources to cytotoxic T lymphocytes [18] [21]. This pathway enables dendritic cells to capture lymphocytic choriomeningitis virus antigens from infected cells and present NP 396 on major histocompatibility complex class I molecules without direct infection [18] [20].

The cross-presentation of NP 396 involves two primary pathways: the vacuolar pathway and the endosome-to-cytosol pathway [21]. In the vacuolar pathway, antigen processing and loading onto major histocompatibility complex class I molecules occurs within the endolysosomal compartment, where lysosomal proteases degrade the nucleoprotein and facilitate NP 396 generation [21]. The endosome-to-cytosol pathway requires transport of internalized nucleoprotein across endosomal membranes into the cytosol for proteasomal degradation [21].

Cross-Presentation PathwayMechanismRole in NP 396 Presentation
VacuolarEndosomal processing [21]Direct epitope generation
Endosome-to-cytosolCytosolic degradation [21]Proteasomal processing
Cross-dressingMHC transfer [21]Direct complex acquisition
Gap junction-mediatedPeptide transfer [21]Processed epitope delivery

Studies have demonstrated that cross-presentation of NP 396 is enhanced by heat shock proteins and can be inhibited by heat shock protein 90 and gp96 inhibitors [11]. This suggests that molecular chaperones play important roles in facilitating the cross-presentation of the lymphocytic choriomeningitis virus nucleoprotein-derived epitope [11]. The enhancement by heat shock conditions indicates that stress responses can augment cross-presentation efficiency for NP 396 [11].

The efficiency of NP 396 cross-presentation is influenced by the maturation state of dendritic cells and the presence of appropriate activation signals [22] [24]. Mature dendritic cells demonstrate enhanced cross-presentation capacity due to increased expression of costimulatory molecules and optimized antigen processing machinery [22]. The cross-presentation of NP 396 requires adequate antigen-presenting cell activation to prime effective cytotoxic T lymphocyte responses rather than induce tolerance [22].

Research has revealed that combined Toll-like receptor activation can significantly impact NP 396 cross-presentation efficiency [3]. Simultaneous Toll-like receptor 2 and Toll-like receptor 3 activation impairs lymphocytic choriomeningitis virus nucleoprotein cross-priming in vivo, leading to reduced NP 396-specific cytotoxic T lymphocyte responses [3]. This modulation occurs through effects on antigen uptake and processing rather than direct presentation mechanisms [3].

Sequence

One Letter Code: FQPQNGQFI

Dates

Last modified: 07-20-2023

Explore Compound Types